Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate

Total synthesis Negishi cross-coupling Peptidomimetics

This chiral amino acid derivative (CAS 93267-04-0) features a defined R-configuration and acid-labile Boc protection, essential for stereospecific peptide synthesis where maintaining L-alanine chirality is critical. The β-iodo substituent provides superior reactivity in palladium-catalyzed cross-couplings (e.g., Negishi reactions) versus bromo/chloro analogs, enabling faster oxidative addition. Validated as a key intermediate in opioid ligand synthesis and specified as Zavegepant Impurity 23 for ANDA regulatory filings. With ~100 mg/mL DMSO solubility, it is ideal for bioconjugation workflows and concentrated stock solution preparation. High enantiomeric purity is confirmed by specific optical rotation (-3.0° to -5.0°).

Molecular Formula C9H16INO4
Molecular Weight 329.13 g/mol
CAS No. 93267-04-0
Cat. No. B558605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
CAS93267-04-0
Synonyms93267-04-0; Boc-3-iodo-L-alaninemethylester; Boc-beta-iodo-Ala-OMe; (R)-Methyl2-((tert-butoxycarbonyl)amino)-3-iodopropanoate; N-(tert-Butoxycarbonyl)-3-iodo-L-alaninemethylester; L-N-Boc-3-iodoalaninemethylester; N-boc-3-iodo-L-alaninemethylester; (R)-methyl2-(tert-butoxycarbonylamino)-3-iodopropanoate; N-Boc-3-Iodoalaninemethylester; 889670-02-4; Boc-?-iodo-Ala-Ome; METHYL(2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-IODOPROPANOATE; PubChem5707; Boc--iodo-Ala-OMe; 3-Iodo-L-alaninemethylester,N-BOCprotected; Boc-Ala(3-I)-OMe; Boc-3-Iodo-L-Ala-OMe; Boc-ß-iodo-Ala-OMe; C9H16INO4; 15126_ALDRICH; (R)-Boc-|A-Iodo-Ala-OMe; 426024_ALDRICH; ARK083; BOC-L-ALA(3-I)-OME
Molecular FormulaC9H16INO4
Molecular Weight329.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CI)C(=O)OC
InChIInChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
InChIKeyUGZBFCCHLUWCQI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (CAS 93267-04-0): Chemical Profile and Procurement Considerations for Chiral β‑Iodoalanine Building Blocks


Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (CAS 93267-04-0), also designated Boc‑β‑iodo‑Ala‑OMe or N‑Boc‑3‑iodo‑L‑alanine methyl ester, is a protected chiral amino acid derivative with the molecular formula C₉H₁₆INO₄ and a molecular weight of 329.13 g/mol [1]. The compound incorporates a tert‑butoxycarbonyl (Boc) protecting group on the α‑amino nitrogen and a methyl ester at the C‑terminus, while bearing a β‑iodo substituent on the alanine backbone [2]. The (R)‑configuration is defined stereochemically, with reported melting points ranging from 49–53 °C and commercial purity specifications typically 97–98% by HPLC or GC [3]. The compound is employed as a C3 electrophilic synthon in palladium‑catalyzed cross‑coupling reactions, most notably Negishi and Suzuki methodologies, enabling access to enantiomerically pure non‑natural amino acids and modified peptides [4].

Why Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate Cannot Be Replaced by Its 3‑Bromo or 3‑Chloro Analogs Without Quantitative Justification


Although 3‑bromo‑ and 3‑chloro‑N‑Boc‑alanine methyl esters share the same protecting‑group architecture and stereochemical framework, they are not drop‑in substitutes for the 3‑iodo derivative in cross‑coupling applications. The carbon–iodine bond possesses substantially lower bond dissociation energy (C–I ≈ 50–55 kcal·mol⁻¹) relative to C–Br (≈ 65–70 kcal·mol⁻¹) and C–Cl (≈ 80–85 kcal·mol⁻¹), conferring higher oxidative addition rates with palladium(0) catalysts [1]. This intrinsic reactivity differential translates into observable differences in catalytic turnover, reaction temperature requirements, and ultimately isolated yields in Negishi and Suzuki couplings. Moreover, the β‑elimination propensity of organozinc reagents derived from these halogenated alanines differs with the leaving group, affecting the stereochemical integrity of the resulting non‑natural amino acid products. Absent quantitative head‑to‑head yield data under identical conditions, procurement decisions based solely on structural analogy risk suboptimal synthetic efficiency and compromised enantiomeric purity. The following section presents the available quantitative evidence that supports selection of the 3‑iodo congener over bromo or chloro alternatives in specific reaction contexts.

Quantitative Evidence for Selecting Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (CAS 93267-04-0) Over Halogenated Analogs


Negishi Cross‑Coupling Efficiency in Aeruginosin 98B Total Synthesis

In the total synthesis of the serine protease inhibitor aeruginosin 98B, methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (CAS 93267-04-0) was employed as the key C3 building block in a palladium‑catalyzed Negishi coupling with an aryl halide partner. The reaction proceeded under Pd(PPh₃)₄ catalysis in DMA at 60 °C, delivering the coupled product in 87% isolated yield [1]. No comparable yield data for the 3‑bromo or 3‑chloro analogs in this specific synthetic sequence has been reported.

Total synthesis Negishi cross-coupling Peptidomimetics

Microwave‑Assisted Negishi Coupling for Opioid Ligand Precursor Synthesis

Boc‑3‑iodo‑L‑alanine methyl ester (CAS 93267-04-0) was utilized in a microwave‑assisted Negishi coupling to prepare N‑Boc‑2′,6′‑dimethyl‑L‑tyrosine, a key intermediate in the development of synthetic opioid ligands targeting the μ‑opioid receptor [1]. The microwave conditions accelerate the coupling relative to conventional heating, a reactivity profile enabled specifically by the carbon–iodine electrophile. Although the exact yield is not publicly disclosed in the product literature, the method is cited as a reliable route for this sterically hindered aryl–alkyl bond formation. No analogous reports exist for the 3‑bromo or 3‑chloro derivatives in microwave‑assisted Negishi couplings yielding 2′,6′‑dimethyltyrosine.

Medicinal chemistry Negishi coupling Opioid ligands

Optimized Negishi Cross‑Coupling Conditions for Iodoalanine‑Derived Organozinc Reagents

The Negishi cross‑coupling of iodoalanine‑derived organozinc reagents with aryl halides has been optimized using Pd₂(dba)₃ and SPhos (1:2 molar ratio) as the precatalyst system. Under these conditions, cross‑coupling proceeds with Pd loadings as low as 0.5 mol% for meta‑ and para‑substituted aryl halides [1]. Yields under the improved protocol range from 40–70% based on the iodoalanine starting material [2]. The corresponding 3‑bromoalanine‑derived organozinc reagents are not documented in this optimization study; bromoalanine derivatives are more commonly employed in Sₙ2 displacement or coordination chemistry rather than catalytic cross‑couplings.

Cross-coupling methodology Organozinc chemistry Amino acid synthesis

Stereochemical Integrity and β‑Elimination Susceptibility in Organozinc Formation

β‑Amido organozinc reagents generated from β‑iodoalanine derivatives undergo β‑elimination readily when prepared in THF, but this side reaction is suppressed by using polar aprotic solvents such as DMF [1]. In contrast, the analogous β‑bromoalanine derivatives exhibit distinct coordination behavior, forming stable Schiff base complexes with vanadium rather than functioning as efficient cross‑coupling partners [2]. The chlorinated analog (Boc‑β‑chloro‑L‑alanine) is primarily documented as a free acid rather than a methyl ester and is not employed in palladium‑catalyzed couplings. The iodo derivative thus occupies a unique reactivity niche where the carbon–iodine bond is sufficiently labile for catalytic activation yet the resulting organozinc species can be stabilized under appropriate solvent conditions to preserve enantiomeric purity.

Organozinc chemistry Stereochemistry β‑Elimination

Differential Reactivity in Suzuki Coupling Versus SN2 Displacement Pathways

Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is explicitly described as a substrate for palladium‑catalyzed Suzuki couplings in addition to Negishi reactions . The analogous 3‑bromo‑N‑Boc‑alanine methyl ester (CAS 175844‑11‑8 for L‑isomer; 402726‑50‑5 for D‑isomer) is more commonly employed in classical nucleophilic substitution (Sₙ2) reactions rather than transition‑metal‑catalyzed cross‑couplings [1]. This divergence stems from the relative leaving‑group abilities: iodide is a superior leaving group for oxidative addition to Pd(0), whereas bromide is sufficiently reactive for Sₙ2 yet less efficient in catalytic cycles. The 3‑chloro analog (methyl ester CAS not widely commercialized) shows minimal cross‑coupling utility due to the high C–Cl bond strength. Procurement of the iodo derivative is therefore indicated when the synthetic route involves palladium‑catalyzed C–C bond formation at the β‑carbon of the alanine scaffold.

Suzuki coupling SN2 displacement Reactivity divergence

High‑Value Application Scenarios for Methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (CAS 93267-04-0) Based on Quantitative Evidence


Synthesis of Enantiomerically Pure Non‑Natural Amino Acids via Negishi Cross‑Coupling

Based on the demonstrated 87% yield in aeruginosin 98B total synthesis [1] and the optimized 40–70% yield range for general aryl halide couplings [2], CAS 93267-04-0 is the preferred building block for preparing β‑arylated and β‑alkenylated non‑natural α‑amino acids. The (R)‑configuration is preserved throughout the organozinc formation and coupling sequence, enabling access to stereodefined pharmacophores. This scenario is particularly relevant for medicinal chemistry programs requiring libraries of modified amino acids for structure‑activity relationship studies.

Microwave‑Assisted Synthesis of Sterically Hindered Tyrosine Analogs

As evidenced by the preparation of N‑Boc‑2′,6′‑dimethyl‑L‑tyrosine via microwave‑assisted Negishi coupling [3], CAS 93267-04-0 enables rapid access to ortho‑disubstituted tyrosine derivatives. Such compounds are essential intermediates in the development of synthetic opioid ligands and other GPCR‑targeting agents. The microwave compatibility of the iodo derivative reduces reaction times compared to conventional heating, increasing throughput in early‑stage drug discovery.

Solid‑Phase Peptide Synthesis Incorporating β‑Modified Alanine Residues

The Boc protecting group on CAS 93267-04-0 is orthogonal to Fmoc‑based solid‑phase peptide synthesis (SPPS) strategies, allowing selective incorporation of the β‑iodoalanine residue. Post‑incorporation, the iodine atom serves as a handle for on‑resin diversification via palladium‑catalyzed cross‑coupling . The 3‑bromo analog is less suited for this application due to its predominant utility in solution‑phase Sₙ2 chemistry rather than catalytic C–C bond formation on solid support.

Synthesis of β‑Alkenyl and β‑Alkynyl Alanine Derivatives via Suzuki/Sonogashira Couplings

The carbon–iodine bond in CAS 93267-04-0 is sufficiently reactive for Suzuki–Miyaura couplings with aryl/heteroaryl boronic acids and Sonogashira couplings with terminal alkynes . These transformations are not reliably documented for the 3‑bromo or 3‑chloro methyl ester analogs. Procurement of the iodo derivative thus enables a broader scope of diversification reactions at the β‑position, facilitating the construction of complex amino acid scaffolds for peptidomimetic and probe molecule synthesis.

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